2-(2-氟苯基)乙酰胺

概述

描述

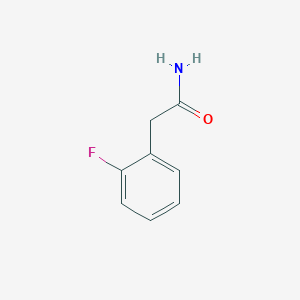

2-(2-Fluorophenyl)acetamide is an organic compound with the molecular formula C8H8FNO. It is a derivative of acetamide where a fluorophenyl group is attached to the acetamide moiety. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

科学研究应用

2-(2-Fluorophenyl)acetamide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of specialty chemicals and materials.

生化分析

Biochemical Properties

2-(2-Fluorophenyl)acetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P-450 enzymes, which are involved in the metabolism of many compounds . The nature of these interactions often involves the formation of enzyme-substrate complexes, leading to the modification of the compound or the enzyme itself.

Cellular Effects

2-(2-Fluorophenyl)acetamide affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of certain genes involved in metabolic pathways . Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of metabolites.

Molecular Mechanism

The molecular mechanism of 2-(2-Fluorophenyl)acetamide involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways . Additionally, 2-(2-Fluorophenyl)acetamide can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2-Fluorophenyl)acetamide can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 2-(2-Fluorophenyl)acetamide is relatively stable under standard laboratory conditions . Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 2-(2-Fluorophenyl)acetamide vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Toxic or adverse effects have been observed at high doses, including potential damage to liver and kidney tissues . It is important to determine the optimal dosage to minimize adverse effects while achieving the desired biochemical outcomes.

Metabolic Pathways

2-(2-Fluorophenyl)acetamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, it undergoes hydroxylation and N-dealkylation reactions mediated by cytochrome P-450 enzymes . These metabolic reactions can lead to the formation of various metabolites, which may have different biological activities compared to the parent compound.

Transport and Distribution

The transport and distribution of 2-(2-Fluorophenyl)acetamide within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes via specific transporters or passive diffusion . Once inside the cell, it can interact with binding proteins that influence its localization and accumulation. The distribution of 2-(2-Fluorophenyl)acetamide within tissues can also affect its overall biological activity.

Subcellular Localization

The subcellular localization of 2-(2-Fluorophenyl)acetamide is important for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and metabolism. Understanding the subcellular localization of 2-(2-Fluorophenyl)acetamide can provide insights into its mechanism of action and potential therapeutic applications.

准备方法

Synthetic Routes and Reaction Conditions

2-(2-Fluorophenyl)acetamide can be synthesized through several methods. One common method involves the reaction of 2-fluoroaniline with acetic anhydride. The reaction typically occurs under reflux conditions, resulting in the formation of 2-(2-Fluorophenyl)acetamide.

Industrial Production Methods

In industrial settings, the production of 2-(2-Fluorophenyl)acetamide often involves the use of advanced techniques to ensure high yield and purity. The process may include the use of catalysts and optimized reaction conditions to enhance the efficiency of the synthesis.

化学反应分析

Types of Reactions

2-(2-Fluorophenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of 2-(2-Fluorophenyl)acetic acid.

Reduction: Formation of 2-(2-Fluorophenyl)ethylamine.

Substitution: Formation of various substituted phenylacetamides depending on the substituent introduced.

作用机制

The mechanism of action of 2-(2-Fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

相似化合物的比较

Similar Compounds

2-Fluoroacetanilide: Similar structure but lacks the acetamide moiety.

2-Fluorobenzamide: Similar structure but with a benzamide group instead of acetamide.

2-Fluorophenylacetic acid: Similar structure but with a carboxylic acid group instead of acetamide.

Uniqueness

2-(2-Fluorophenyl)acetamide is unique due to its specific combination of the fluorophenyl and acetamide groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

生物活性

2-(2-Fluorophenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biochemical properties, cellular effects, molecular mechanisms, and comparisons with similar compounds, supported by data tables and relevant case studies.

2-(2-Fluorophenyl)acetamide exhibits significant interactions with various biomolecules, particularly enzymes and proteins. Notably, it interacts with cytochrome P-450 enzymes, which are crucial for the metabolism of numerous drugs and xenobiotics. This interaction suggests potential implications for drug metabolism and pharmacokinetics.

Key Interactions

- Cytochrome P-450 Enzymes : Involved in the oxidative metabolism of drugs.

- Thymidine Kinase : Acts as a nucleoside analogue, inhibiting the conversion of thymine to deoxyuridine .

Cellular Effects

The compound influences several cellular processes, including:

- Cell Signaling Pathways : Modulates pathways that affect cell growth and differentiation.

- Gene Expression : Alters the expression levels of genes involved in metabolic pathways, potentially impacting cellular metabolism.

Molecular Mechanism

The mechanism of action for 2-(2-Fluorophenyl)acetamide involves its binding to specific molecular targets, which can either inhibit or activate enzyme activity. This modulation can lead to significant changes in metabolic processes within the cell.

Mechanism Insights

- Enzyme Inhibition : The compound has been shown to inhibit certain metabolic enzymes, impacting overall metabolic functions.

- Receptor Interaction : It binds to receptors that may influence neurotransmitter systems, highlighting its potential in neurological applications.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 2-(2-Fluorophenyl)acetamide, a comparison with structurally similar compounds is essential:

The presence of the fluorine atom in 2-(2-Fluorophenyl)acetamide contributes to its enhanced potency compared to similar compounds. Studies indicate that electron-withdrawing groups like fluorine significantly increase biological activity .

Case Studies and Research Findings

- Anticonvulsant Activity : A study demonstrated that derivatives of aryl-substituted acetamides, including 2-(2-Fluorophenyl)acetamide, showed robust activity against seizures in rodent models. These compounds exhibited good oral bioavailability, making them suitable candidates for treating drug-resistant epilepsy .

- Inhibition of α-L-Fucosidases : Research indicated that N-(2-fluorophenyl)-2β-deoxyfuconojirimycin acetamide acted as a potent inhibitor for α-L-fucosidases with IC50 values as low as 0.0079 μM against human lysosomal enzymes. The fluoro substitution was critical for enhancing selectivity and potency .

- Antiparasitic Activity : In a study focused on cryptosporidiosis treatment, a series of aryl acetamides were synthesized where 2-(2-Fluorophenyl)acetamide was found to be effective against Cryptosporidium, showing an EC50 value of 0.17 μM .

属性

IUPAC Name |

2-(2-fluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJSDMLCYBAQMCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00483293 | |

| Record name | 2-(2-fluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00483293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

326-63-6 | |

| Record name | 2-Fluorobenzeneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=326-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-fluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00483293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the 2-(2-Fluorophenyl)acetamide scaffold in drug discovery?

A: The 2-(2-Fluorophenyl)acetamide scaffold has emerged as a promising building block in medicinal chemistry, particularly in the search for novel antifungal agents. Studies have shown that incorporating this scaffold into larger molecules can lead to compounds with enhanced synergistic antifungal activity when combined with existing drugs like fluconazole. [] This suggests that the 2-(2-Fluorophenyl)acetamide moiety may play a crucial role in overcoming drug resistance in fungal infections.

Q2: How does the structure of 2-(2-Fluorophenyl)acetamide relate to its biological activity?

A: While the provided research doesn't specifically delve into the mechanism of action of 2-(2-Fluorophenyl)acetamide as an antifungal, it does highlight the importance of structural modifications for activity. Research focusing on berberine analogs, which share some structural similarities with 2-(2-Fluorophenyl)acetamide derivatives, suggests that the presence of specific substituents on the phenyl ring can significantly impact antifungal activity. [] This highlights the need for further structure-activity relationship (SAR) studies to optimize the antifungal potency and selectivity of compounds containing the 2-(2-Fluorophenyl)acetamide scaffold.

Q3: What analytical techniques have been used to characterize 2-(2-Fluorophenyl)acetamide and its derivatives?

A: While the provided research doesn't explicitly detail the analytical methods used, it's highly likely that techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) were employed to confirm the structure and purity of synthesized compounds. [, ] Additionally, X-ray crystallography was used to determine the crystal structure and hydrogen bonding patterns of N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide, offering insights into the three-dimensional arrangement of a closely related molecule. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。